molecular formula C11H16N2O2 B168481 Benzyl 2-(methylamino)ethylcarbamate CAS No. 180976-11-8

Benzyl 2-(methylamino)ethylcarbamate

Cat. No. B168481
M. Wt: 208.26 g/mol
InChI Key: MJBYFHHGDZWPJP-UHFFFAOYSA-N
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Patent
US07279487B2

Procedure details

To a solution of N-methyl ethylene diamine (10 g, 135 mmol) in CHCL3 (100 mL) was added TFA (11.43 mL, 148.4 mmol) and the solution was stirred for several minutes. The reaction was then treated successively with 1-{[(benzyloxy)carbonyl]oxy}pyrrolidine-2,5-dione (Aldrich, 43.7 g, 175.3 mmol) and 18-crown-6 (71.3 g, 269.8 mmol). The reaction became slightly green. After stirring for 1 hour at room temperature, TLC (ninhydrin stain) showed no remaining starting amine. The reaction was transferred to a separatory funnel and washed with KOH solution. The aqueous layer was back-extracted several times. The organic layers were combined, dried over Na2SO4, filtered and concentrated to give 100 g of a yellow oil. The oil was dissolved in 300 ml CHCl3 and half of this volume was chromatographed on silica (150 mm×7 inches, 1 Kg silica gel, packed in CHCl3) eluting with CHCl3 saturated NH3. The pure fractions were collected and the remaining half of the crude chromatographed in the same way. Product fractions contaminated with some bis-CBZ protected material were dissolved in CHCl3 and washed with acid water. The aqueous was then basified and extracted with CHCl3. The organic layer was dried over Na2SO4, filtered and concentrated with the other pure fractions to give the product as a clear, colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.43 mL
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
71.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH2:5].C(O)(C(F)(F)F)=O.[CH2:13]([O:20][C:21](ON1C(=O)CCC1=O)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1OCCOCCOCCOCCOCCOC1.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O>>[CH3:1][NH:2][CH2:3][CH2:4][NH:5][C:21](=[O:22])[O:20][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNCCN
Name
Quantity
11.43 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
71.3 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with KOH solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 355.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.